molecular formula C15H16N4O3S B2893016 7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide CAS No. 1206988-45-5

7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide

Cat. No. B2893016
CAS RN: 1206988-45-5
M. Wt: 332.38
InChI Key: RERRQVYTXDMVPQ-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a carboxamide group (-CONH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a benzofuran moiety (a fused ring system consisting of a benzene ring and a furan ring) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the functional groups mentioned above. The presence of these groups would influence the compound’s reactivity and its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxy group might undergo demethylation, the carboxamide group might participate in hydrolysis or condensation reactions, and the triazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar benzofuran and triazole moieties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic compounds derived from benzofuran derivatives, which exhibit significant anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate, related to the benzofuran family, were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant and Neuroprotective Activities

A study synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed potential as lead compounds for further development due to their potent anti-excitotoxic, ROS scavenging, and antioxidant activities (Cho et al., 2015).

Inhibition of Cell Adhesion Molecules

Another study focused on the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion by benzofuran derivatives. It highlighted that certain benzofuran compounds, such as PD 144795, decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules. This activity suggests their potential as anti-inflammatory agents (Boschelli et al., 1995).

Synthesis and Biological Activities

The synthesis and biological activities of new benzofuran derivatives have been explored, demonstrating their potential as anti-HIV agents. Through the synthesis of compounds like ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, researchers have found these derivatives to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety measures when handling chemical compounds .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in medicine or materials science, and optimizing its synthesis .

properties

IUPAC Name

7-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-19-9-17-18-15(19)23-7-6-16-14(20)12-8-10-4-3-5-11(21-2)13(10)22-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERRQVYTXDMVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide

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